molecular formula C16H24ClNO2 B4570648 2-[(cyclooctylamino)methyl]benzoic acid hydrochloride

2-[(cyclooctylamino)methyl]benzoic acid hydrochloride

Cat. No.: B4570648
M. Wt: 297.82 g/mol
InChI Key: SJWAECJKTJBCKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(cyclooctylamino)methyl]benzoic acid hydrochloride is a useful research compound. Its molecular formula is C16H24ClNO2 and its molecular weight is 297.82 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.1495567 g/mol and the complexity rating of the compound is 272. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Kinetics and Mechanism of Hydrolysis

The study by Roy (1995) on the kinetics and mechanism of hydrolysis of cyclopentolate hydrochloride, a related compound, in alkaline solutions provides insights into the stability and degradation pathways of substituted benzoic acid derivatives. The investigation details how these compounds degrade under various conditions, contributing to our understanding of their behavior in different environments Roy, A. (1995).

Chemical Rearrangements

Research by Yokoyama, Hatanaka, and Sakamoto (1985) explores the double rearrangement reactions involving benzoic acid, demonstrating the versatility of benzoic acid derivatives in synthetic chemistry. These reactions highlight the potential of such compounds in creating complex chemical structures, which could be useful in material science and pharmaceutical research Yokoyama, M., Hatanaka, H., & Sakamoto, K. (1985).

Receptor Binding Sites Study

The work by Brown and Foubister (1984) on the receptor binding sites of hypoglycemic sulfonylureas and related [(acylamino)alkyl]benzoic acids sheds light on the molecular interactions between benzoic acid derivatives and biological receptors. Such studies are crucial for the development of new therapeutic agents, offering a basis for designing drugs with improved efficacy and reduced side effects Brown, G. R., & Foubister, A. (1984).

Non-Covalent Complex Formation

Investigations into the complex formation between benzoic acid derivatives and alpha cyclodextrin by Dikmen (2021) reveal the potential of these compounds in drug delivery systems. The study demonstrates how benzoic acid derivatives can form stable complexes with carriers, enhancing the solubility and stability of pharmaceutical compounds Dikmen, G. (2021).

Properties

IUPAC Name

2-[(cyclooctylamino)methyl]benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c18-16(19)15-11-7-6-8-13(15)12-17-14-9-4-2-1-3-5-10-14;/h6-8,11,14,17H,1-5,9-10,12H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWAECJKTJBCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NCC2=CC=CC=C2C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(cyclooctylamino)methyl]benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[(cyclooctylamino)methyl]benzoic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-[(cyclooctylamino)methyl]benzoic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[(cyclooctylamino)methyl]benzoic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-[(cyclooctylamino)methyl]benzoic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2-[(cyclooctylamino)methyl]benzoic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.